molecular formula C8H15ClO B13178898 3-(Chloromethyl)-3-ethyloxane

3-(Chloromethyl)-3-ethyloxane

Cat. No.: B13178898
M. Wt: 162.66 g/mol
InChI Key: AVANYRKZVXQEOI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyloxane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyloxane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency. The final product is usually purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)-3-ethyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyloxane largely depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-methyloxane: Similar structure but with a methyl group instead of an ethyl group.

    3-(Bromomethyl)-3-ethyloxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-3-propyloxane: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-(Chloromethyl)-3-ethyloxane is unique due to the combination of its chloromethyl and ethyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(chloromethyl)-3-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(6-9)4-3-5-10-7-8/h2-7H2,1H3

InChI Key

AVANYRKZVXQEOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1)CCl

Origin of Product

United States

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